molecular formula C7H4N2O3 B15246724 Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione CAS No. 755730-80-4

Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione

Cat. No.: B15246724
CAS No.: 755730-80-4
M. Wt: 164.12 g/mol
InChI Key: ARMYFSLVOPDWKC-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione is a fused bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyrazine ring, with three ketone groups at positions 1, 3, and 4 (Figure 1). This scaffold has garnered significant attention in medicinal chemistry due to its structural diversity and biological relevance. Synthetic strategies, such as electrophilic acylation, Pd-catalyzed direct arylation, and multicomponent reactions, enable regioselective functionalization of the core structure, facilitating the creation of libraries for drug discovery . Key applications include anticancer and antifungal agents, with substituent orientation critically influencing bioactivity .

Properties

CAS No.

755730-80-4

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

pyrrolo[1,2-a]pyrazine-1,3,4-trione

InChI

InChI=1S/C7H4N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h1-3H,(H,8,10,11)

InChI Key

ARMYFSLVOPDWKC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)NC(=O)C2=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolo[1,2-a]pyrazine scaffold .

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

Pyrrolo[1,2-a]pyrazine Derivatives

  • Pyrrolo[1,2-a]pyrazines (Non-Trione Derivatives): These lack the trione moiety but share the fused pyrrole-pyrazine core. For example, dibromofakelin and longamide B exhibit cytotoxicity against cancer cells, while 6,7-dibromopyrrolo[1,2-a]pyrazine (4k) shows antifungal activity against Candida spp. .
  • Brominated Derivatives: Bromination at C6 and C7 positions (e.g., 4j, 4k) enhances antifungal potency, likely due to increased electrophilicity and membrane interaction .

2.1.2. Benzoimidazole-Pyrrolo[1,2-a]pyrazine Hybrids Fusion with benzoimidazole (e.g., benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine) introduces extended π-conjugation, resulting in deep blue fluorescence (λem ≈ 450 nm) and aggregation-induced emission (AIE).

2.1.3. Spirocyclic Derivatives
Spiro-fused systems, such as (3R)-2′-(4-bromo-2-fluorobenzyl)spiro-[pyrrolidine-3,4′(1′H)-pyrrolo[1,2-a]pyrazine]-1′,2,3′,5(2H′)-tetraone (ranirestat), are therapeutic candidates for diabetic complications. The spiro architecture enhances metabolic stability and target specificity .

Anticancer Activity

  • Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione derivatives inhibit cancer cell proliferation via kinase modulation or DNA intercalation. Substituents like aryl groups at C6 enhance potency (IC50 = 0.5–5 µM) .

Antifungal Activity

  • 4l (6,7-dibromo derivative) exhibits broad-spectrum activity against Candida spp. (MIC = 2–8 µg/mL), outperforming fluconazole-resistant strains .

Optical Properties

  • Benzoimidazole hybrids (e.g., 8c, 8i) display AIE with quantum yields (ΦF) up to 0.45 in aggregated states, making them suitable for OLEDs and cellular imaging .
Physical and Chemical Properties
Property This compound Benzoimidazole Hybrids Spirocyclic Derivatives
Solubility (DMSO) Moderate (10–20 mM) Low (<5 mM) Low–Moderate
Melting Point 140–160°C 180–220°C 120–150°C
Fluorescence None λem = 450 nm None
LogP 1.2–2.5 2.8–3.5 1.8–2.2

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